molecular formula C19H22N2O2 B010093 N,N'-bis(1-phenylethyl)propanediamide CAS No. 102164-41-0

N,N'-bis(1-phenylethyl)propanediamide

Cat. No. B010093
M. Wt: 310.4 g/mol
InChI Key: MIDRZCZSDLTAPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N,N'-bis(1-phenylethyl)propanediamide often involves complex chemical reactions. For instance, the preparation of related compounds may utilize reactions such as Kumada cross-coupling, which has been applied in synthesizing 1,8-Bis(phenylethynyl)anthracene, indicating the versatility of cross-coupling methods in constructing complex molecular architectures (Lamm et al., 2015).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Vibrational spectroscopic studies, including FT-IR and RAMAN, along with Hirshfeld surface analysis, provide insights into the molecular structure and intermolecular interactions of compounds. These analyses reveal how hydrogen bonding and other non-covalent interactions stabilize the molecule's supramolecular structure (Polat et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of N,N'-bis(1-phenylethyl)propanediamide-like compounds are diverse. For example, the palladium-catalyzed functionalization of propane demonstrates the catalytic potential of ortho-phenylene bridged palladium bis-N-heterocyclic carbene complexes, suggesting a pathway for functionalizing alkanes under mild conditions (Munz et al., 2013).

Physical Properties Analysis

The physical properties of such compounds are often explored through their ability to interact with and modify other substances. For instance, bisurea derivatives have shown capability in thickening high-pressure propane, which could significantly enhance oil recovery and hydraulic fracturing processes, highlighting the potential of small molecular modifications to drastically alter physical properties (Hansch et al., 2019).

Chemical Properties Analysis

The chemical properties of N,N'-bis(1-phenylethyl)propanediamide and related compounds are characterized by their reactivity and the types of chemical bonds they can form. Research into compounds such as 2,2-Bis(3-Phenyl-4-Hydroxyphenyl)Propane, synthesized from o-phenyl phenol and acetone, showcases the potential for creating high molecular polymers with specific desired properties (Zeng, 2008).

properties

IUPAC Name

N,N'-bis(1-phenylethyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(16-9-5-3-6-10-16)20-18(22)13-19(23)21-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDRZCZSDLTAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC(=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402231
Record name N~1~,N~3~-Bis(1-phenylethyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(1-phenylethyl)propanediamide

CAS RN

102164-41-0
Record name N~1~,N~3~-Bis(1-phenylethyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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